molecular formula C12H19NO4 B3119507 methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate CAS No. 251327-00-1

methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate

Cat. No.: B3119507
CAS No.: 251327-00-1
M. Wt: 241.28 g/mol
InChI Key: BPVUUOLKMLXVJR-VIFPVBQESA-N
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Description

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate (CAS: 1169936-04-2) is a cyclopentene derivative featuring a methyl ester group at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 4 in the S-configuration. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.29 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics. Its stereochemical purity and functional groups enable selective modifications in multi-step synthetic pathways .

Properties

IUPAC Name

methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5,9H,6-7H2,1-4H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVUUOLKMLXVJR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=C(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134483
Record name Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251327-00-1
Record name Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251327-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate typically involves the following steps:

    Formation of the cyclopentene ring: This can be achieved through various cyclization reactions, often starting from linear precursors.

    Introduction of the Boc-protected amino group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the double bond in the cyclopentene ring, leading to a cyclopentane derivative.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction or hydrogenation catalysts like palladium on carbon (Pd/C) for double bond reduction.

    Substitution: Deprotection of the Boc group using trifluoroacetic acid (TFA), followed by nucleophilic substitution with reagents like alkyl halides.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alcohols, cyclopentane derivatives.

    Substitution: Various substituted amines after deprotection.

Scientific Research Applications

Medicinal Chemistry

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate is primarily recognized for its role as an intermediate in the synthesis of antiviral agents, particularly those targeting influenza viruses. Its structural features allow it to participate in various chemical reactions that lead to the formation of more complex molecules with therapeutic potential.

Case Study: Synthesis of Peramivir

Peramivir is an antiviral drug used for the treatment of influenza. The synthesis of Peramivir involves several key intermediates, including this compound. The compound serves as a crucial building block in the production of this medication, highlighting its significance in antiviral drug development.

Organic Synthesis

The compound's unique cyclopentene structure makes it a valuable reagent in organic synthesis. It can undergo various transformations such as:

  • Nucleophilic Substitution Reactions : The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, allowing for further functionalization.
Reaction TypeDescription
Nucleophilic SubstitutionReplacement of Boc group with amines
CycloadditionFormation of larger cyclic compounds
HydrolysisConversion to corresponding carboxylic acid

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for:

Drug Formulation

The compound's stability and reactivity make it suitable for formulating drugs that require specific functional groups for activity.

Impurity Analysis

In quality control processes, it is essential to monitor impurities such as this compound in drug formulations to ensure safety and efficacy.

Mechanism of Action

The mechanism of action for compounds derived from methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate depends on the specific derivative and its target. Generally, the Boc group serves as a protecting group, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical interactions, potentially targeting enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, synthesis methods, and applications:

Compound Name Substituents/Modifications Key Synthesis Steps Notable Properties/Applications
Target Compound : Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate Methyl ester at C1; Boc-amino at C4 (S-configuration); cyclopent-1-ene backbone Esterification using methyl iodide and K₂CO₃ in DMF High stereochemical purity; intermediate in drug synthesis (e.g., antiviral agents)
Methyl (1R,4S)-4-[(tert-Boc)amino]cyclopent-2-ene-1-carboxylate Double bond at C2; 1R,4S stereochemistry Similar esterification with methyl iodide; purification via EtOAc extraction Precursor to bicyclic lactams; used in β-lactamase inhibitor synthesis
(1R,4S)-4-[(tert-Boc)amino]-1-ethylcyclopent-2-ene-1-carboxylic Acid Ethyl group at C1; carboxylic acid at C1 Hydrolysis of methyl ester with LiOH in THF/MeOH/H₂O Cis/trans isomer separation (7:1 ratio); potential for further functionalization
(1S,4S)-4-[(tert-Boc)amino]-1-isopropylcyclopent-2-ene-1-carboxylic Acid Isopropyl at C1; carboxylic acid at C1 LiOH-mediated hydrolysis; acidification to pH 4 Enhanced steric hindrance; applications in chiral catalyst design
Methyl (3S)-3-[(tert-Boc)amino]-1-(1-hydroxy-1-methylethyl)cyclopentanecarboxylate Hydroxy-isopropyl substituent at C1; saturated cyclopentane ring Hydrogenation using Pd/C under H₂ pressure Improved solubility due to hydroxyl group; intermediate in anti-inflammatory agents
trans-Methyl 4-((tert-Boc)amino)cyclohexanecarboxylate Cyclohexane backbone (vs. cyclopentene) Not detailed in evidence; likely via cyclohexane ring closure Reduced ring strain; lower reactivity in ring-opening reactions

Physical and Spectral Properties

  • ¹H NMR : Boc-protected amines typically resonate at δ 1.2–1.5 ppm (tert-butyl), while cyclopentene protons appear at δ 5.5–6.5 ppm .
  • ¹³C NMR : The Boc carbonyl carbon appears at ~155 ppm, and ester carbonyls at ~170 ppm .

Biological Activity

Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate (CAS: 251327-00-1) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 251327-00-1

The compound consists of a cyclopentene ring with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group. This configuration allows for various interactions with biological targets, making it a valuable intermediate in drug synthesis.

Synthesis Methods

The synthesis of this compound generally involves the following steps:

  • Formation of the Cyclopentene Ring : Typically achieved through a Diels-Alder reaction.
  • Introduction of the Boc-Protected Amino Group : Using tert-butoxycarbonyl chloride in the presence of a base.
  • Esterification : The carboxylic acid group is esterified using methanol and a catalyst.

The biological activity of this compound is primarily attributed to its ability to act as a prodrug. The Boc group can be cleaved in vivo, releasing an active amino compound that may interact with various biological targets such as enzymes or receptors through hydrophobic interactions and hydrogen bonding .

Pharmacological Applications

Research indicates that this compound can serve as an intermediate in the design of pharmaceuticals targeting specific enzymes or receptors, particularly in the context of neurological conditions. For example, it has been explored in the development of muscarinic receptor agonists, which are crucial for treating cognitive disorders .

Study on Muscarinic Receptors

A significant study investigated the design of muscarinic M1 receptor agonists incorporating privileged ring systems similar to those found in this compound. The research demonstrated that compounds with similar structures exhibited enhanced binding affinity to M1 receptors, showcasing their potential for improving cognitive functions .

Comparative Analysis with Similar Compounds

A comparison was made between this compound and other derivatives:

Compound NameStructural FeaturesBiological Activity
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylateSimilar structure; different stereochemistryPotentially reactive due to lack of Boc protection
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylateEthyl ester instead of methylVariation in solubility and reactivity
Methyl (4R)-4-amino-cyclopent-1-ene-1-carboxylateNo Boc protectionMore reactive; less stable

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing methyl (4S)-4-Boc-amino cyclopentene carboxylate?

  • Methodological Answer : The compound is typically synthesized via enantioselective cyclization or ring-opening of strained intermediates. A common approach involves:

  • Step 1 : Introduction of the Boc-protected amino group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .
  • Step 2 : Stereochemical control at the 4S position using chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) .
  • Step 3 : Methyl esterification of the carboxylic acid precursor via Fischer esterification or DCC-mediated coupling .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : Key signals include the tert-butyl group (1.4 ppm, 9H singlet in 1^1H NMR; ~28 ppm in 13^{13}C NMR) and the cyclopentene protons (5.6–6.0 ppm, olefinic region) .
  • HRMS : Exact mass calculation for C13H21NO4\text{C}_{13}\text{H}_{21}\text{NO}_4 (theoretical [M+H]+^+: 256.1548) to confirm molecular integrity .
  • Chiral HPLC : Use of a Chiralpak column to validate enantiomeric excess (>99% for the 4S isomer) .

Q. What are the recommended storage conditions to ensure stability?

  • Stability Profile :

  • Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group .
  • Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the carbamate linkage .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyclopentene ring in cross-coupling reactions?

  • Mechanistic Insight :

  • The electron-deficient cyclopentene (due to the electron-withdrawing carboxylate) facilitates nucleophilic additions at the α,β-unsaturated position.
  • Steric hindrance from the Boc group directs regioselectivity; e.g., Suzuki-Miyaura coupling occurs preferentially at the less hindered carbon .
  • Case Study : Pd-catalyzed Heck reaction with aryl halides shows >80% yield when using sterically bulky ligands (e.g., XPhos) to mitigate side reactions .

Q. How can researchers resolve discrepancies in stereochemical outcomes during scale-up synthesis?

  • Troubleshooting Guide :

Issue Root Cause Solution
Reduced enantiomeric excess (ee)Catalyst poisoning or impuritiesUse rigorously dried solvents; add molecular sieves
Racemization during purificationAcidic silica gelNeutralize silica with triethylamine pre-use
  • Validation : Monitor reaction progress via in-situ FTIR or LC-MS to detect intermediates .

Q. What are the biological implications of structural analogs with modified Boc groups?

  • Comparative Analysis :

Analog Structural Variation Biological Activity
tert-Butyl carbamate (reference)Boc-protected amineBase compound; inert in assays
5-(4-Carboxyphenyl)-tetrazoleTetrazole ringAnticonvulsant activity (IC₅₀ = 12 µM)
Cyclohexane carboxylic acidCyclohexane coreAnti-inflammatory (COX-2 inhibition)
  • Design Principle : Replacing the Boc group with bioisosteres (e.g., tetrazole) enhances target engagement but may alter solubility .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • PPE Requirements :

  • Eye/Face : Chemical goggles and face shield (tested to EN 166 standards) .
  • Gloves : Nitrile gloves (0.11 mm thickness) inspected for integrity before use .
    • Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Data Contradictions and Validation

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Resolution Strategy :

  • DSC Analysis : Perform differential scanning calorimetry to identify decomposition onset (>150°C in most studies) .
  • Controlled Replication : Reproduce literature protocols under inert atmospheres to isolate stability variables .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate

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